8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
CAS No.:
Cat. No.: VC15006031
Molecular Formula: C30H30O4
Molecular Weight: 454.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H30O4 |
|---|---|
| Molecular Weight | 454.6 g/mol |
| IUPAC Name | 8-hexyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C30H30O4/c1-2-3-4-5-11-23-17-26-24-12-8-13-25(24)30(32)34-29(26)18-28(23)33-19-27(31)22-15-14-20-9-6-7-10-21(20)16-22/h6-7,9-10,14-18H,2-5,8,11-13,19H2,1H3 |
| Standard InChI Key | HVFXPTVYLBLAMU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC4=CC=CC=C4C=C3)OC(=O)C5=C2CCC5 |
Introduction
Structural Overview
The compound consists of several key structural features:
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A cyclopenta[c]chromene core, which is a fused bicyclic system containing both aromatic and heterocyclic elements.
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A 7-position substitution with a 2-(2-naphthyl)-2-oxoethoxy group, introducing both aromaticity (naphthalene) and ketone functionality.
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An 8-position substitution with a hexyl chain, contributing to hydrophobicity.
Synthesis Pathways
The synthesis of such a compound typically involves multi-step organic reactions. Below is a generalized pathway:
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Preparation of the Cyclopenta[c]chromene Core:
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Cyclopenta[c]chromenes are often synthesized through cyclization reactions involving coumarin derivatives or related precursors.
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A common approach includes Friedel-Crafts acylation followed by intramolecular cyclization.
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Introduction of the Naphthyl Group:
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The 7-position substitution can be achieved via etherification using an appropriate naphthyl-containing reagent (e.g., 2-bromoacetophenone derivatives).
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Hexyl Chain Addition:
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The hexyl group at the 8-position can be introduced through alkylation reactions using hexyl halides under basic conditions.
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Reaction Conditions
| Step | Reagents/Catalysts | Conditions |
|---|---|---|
| Cyclization | Acid catalysts (e.g., HCl, AlCl₃) | Reflux in organic solvents |
| Etherification | Alkali bases (e.g., K₂CO₃) | Mild heating in polar aprotic solvent |
| Alkylation | Hexyl bromide | Basic medium (NaH or KOH) |
Biological Relevance
Chromene derivatives, including this compound, are widely studied for their pharmacological properties. While specific studies on this exact compound are unavailable, similar structures exhibit the following activities:
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Anticancer Activity: Chromenes are known to inhibit tumor cell proliferation by interacting with DNA or enzymes like topoisomerase.
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Anti-inflammatory Properties: Substituted chromenes often act as COX inhibitors.
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Antioxidant Effects: The aromatic and heterocyclic nature contributes to free radical scavenging.
Hypothetical Applications
Given its structural features:
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The naphthyl group may enhance binding to hydrophobic pockets in biomolecules.
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The ketone functionality could participate in hydrogen bonding or covalent interactions with biological targets.
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are typically employed:
Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| NMR (¹H and ¹³C) | Signals corresponding to aromatic protons, aliphatic chains |
| IR Spectroscopy | Strong C=O stretch (~1700 cm⁻¹), C-O stretch (~1100 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z = 428 |
Crystallographic Analysis
Single-crystal X-ray diffraction could provide definitive confirmation of the compound's three-dimensional geometry.
Challenges and Future Directions
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Synthetic Complexity:
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Multi-step synthesis requires optimization to improve yield and minimize side reactions.
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Biological Testing:
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Further studies are needed to evaluate its pharmacological potential using in vitro and in vivo assays.
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Structure-Activity Relationship (SAR):
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Modifications at the naphthyl or hexyl positions could enhance activity or selectivity.
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